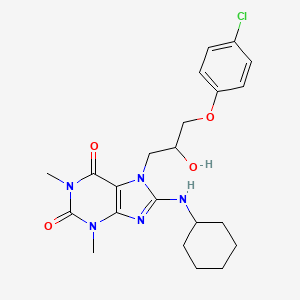![molecular formula C18H23NO2 B2426992 N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide CAS No. 2411285-58-8](/img/structure/B2426992.png)
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide, commonly known as CCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPB is an alkyne derivative that belongs to the class of selective androgen receptor modulators (SARMs). SARMs are compounds that selectively bind to androgen receptors, which are responsible for regulating the development and maintenance of male characteristics. CCPB is a promising candidate for the development of new drugs that can be used to treat various medical conditions.
作用機序
CCPB works by selectively binding to androgen receptors, which are present in various tissues in the body. The binding of CCPB to androgen receptors leads to the activation of certain genes, which are responsible for the development and maintenance of male characteristics. CCPB has a high affinity for androgen receptors, which makes it a potent agonist.
Biochemical and Physiological Effects
CCPB has been shown to have a range of biochemical and physiological effects. In animal studies, CCPB has been shown to increase muscle mass and bone density. CCPB has also been shown to increase insulin sensitivity, which can be useful in the treatment of diabetes. Additionally, CCPB has been shown to have neuroprotective properties, which can be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
CCPB has several advantages for use in lab experiments. It has a high affinity for androgen receptors, which makes it a potent agonist. CCPB is also easy to synthesize, which makes it readily available for use in experiments. However, CCPB has some limitations. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, CCPB has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for research on CCPB. One direction is to investigate its potential use in the treatment of cancer. Studies have shown that CCPB can inhibit the growth of cancer cells in vitro and in vivo, but more research is needed to determine its efficacy in humans. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. Studies have shown that CCPB has neuroprotective properties, which can be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to determine the safety and efficacy of CCPB in humans, which will be important for its potential use as a therapeutic agent.
合成法
CCPB can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-cyclopentyloxyphenylacetylene with 2-bromobutanenitrile in the presence of a palladium catalyst. The reaction yields CCPB as a white crystalline solid with a high purity.
科学的研究の応用
CCPB has been extensively studied for its potential applications in various fields of research. In the field of medicine, CCPB has been shown to have anti-cancer properties. Studies have shown that CCPB can inhibit the growth of cancer cells in vitro and in vivo. CCPB has also been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-[1-(3-cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-7-18(20)19-14(2)12-15-8-6-11-17(13-15)21-16-9-4-5-10-16/h6,8,11,13-14,16H,4-5,9-10,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRQMCBHNOPEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CC1=CC(=CC=C1)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide](/img/structure/B2426911.png)
![Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2426912.png)
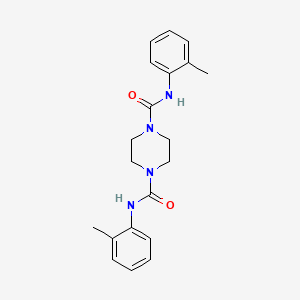
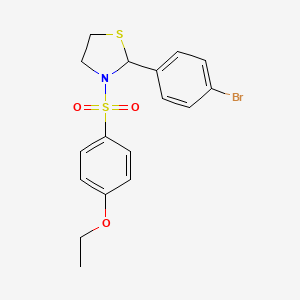
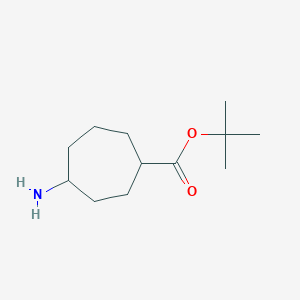
![2-(4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2426918.png)
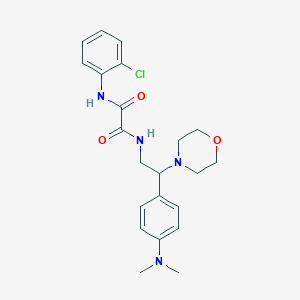
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2426924.png)
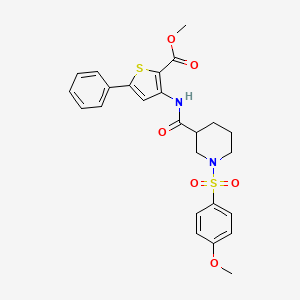

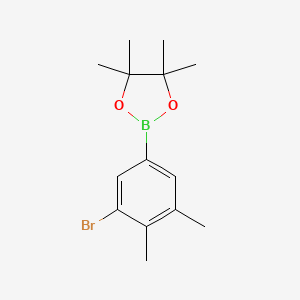
![N-{[5-(allylsulfanyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzenecarboxamide](/img/structure/B2426929.png)
![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide](/img/structure/B2426931.png)
